molecular formula C20H24N4O2 B2610424 3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide CAS No. 1421473-27-9

3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide

Cat. No.: B2610424
CAS No.: 1421473-27-9
M. Wt: 352.438
InChI Key: JNKXHDARNQGNOL-UHFFFAOYSA-N
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Description

3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide, widely known in scientific literature as the ATM Kinase Inhibitor Ko143, is a highly specific small-molecule probe targeting the Ataxia Telangiectasia Mutated (ATM) protein kinase, a central regulator of the DNA damage response (DDR). Its primary research value lies in its ability to potently and selectively inhibit ATM kinase activity, thereby disrupting the signaling cascade initiated by double-strand DNA breaks (DSBs). By blocking ATM autophosphorylation and its subsequent phosphorylation of key downstream effectors like CHK2, KAP1, and p53, this compound effectively abrogates cell cycle checkpoints and impairs DNA repair mechanisms, particularly homologous recombination. This action makes it an indispensable tool for investigating cancer biology, as it can sensitize tumor cells to ionizing radiation and DNA-damaging chemotherapeutic agents, leading to enhanced apoptotic cell death. Research utilizing this inhibitor has been pivotal in elucidating the non-canonical roles of ATM in oxidative stress response, metabolism, and even neurodegenerative processes. Consequently, it is extensively used in preclinical studies to explore synthetic lethality, understand mechanisms of radio- and chemoresistance, and validate ATM as a therapeutic target for novel oncology drug discovery programs.

Properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-(4-piperidin-1-ylbut-2-ynyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c25-19(21-11-4-7-14-23-12-5-1-6-13-23)10-15-24-16-22-18-9-3-2-8-17(18)20(24)26/h2-3,8-9,16H,1,5-6,10-15H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKXHDARNQGNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CCNC(=O)CCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide is a derivative of the quinazoline family, which has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4OC_{19}H_{24}N_4O, with a molecular weight of 324.43 g/mol. The structure includes a quinazoline moiety, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC19H24N4O
Molecular Weight324.43 g/mol
LogP2.531
Polar Surface Area51.942 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial effects. A study evaluated the antimicrobial activity of several derivatives, including those related to 3-(4-oxoquinazolin-3(4H)-yl) compounds, using the tube dilution technique against various bacterial strains. The results showed that certain derivatives demonstrated comparable efficacy to standard antibiotics like ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of quinazoline derivatives has been explored extensively. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. The MTT assay results indicated that some derivatives exhibited significant cytotoxicity against various cancer cell lines, although they were less potent than established chemotherapeutics like 5-fluorouracil .

The mechanism by which quinazoline derivatives exert their biological effects often involves interaction with specific cellular targets. Molecular docking studies suggest that these compounds may inhibit key enzymes involved in cancer cell metabolism and growth. For instance, some studies have indicated that quinazoline derivatives can inhibit angiogenesis and modulate cytokine production, which are crucial processes in tumor development and progression .

Case Studies

  • Antimicrobial Efficacy : A recent study synthesized a series of quinazoline-based compounds and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain compounds had minimum inhibitory concentrations (MICs) comparable to standard treatments, highlighting their potential as new antimicrobial agents .
  • Anticancer Potential : In another investigation focusing on the anticancer properties of related compounds, a series of quinazoline derivatives were tested against human cancer cell lines. The findings revealed that specific structural modifications enhanced their cytotoxicity, suggesting a structure–activity relationship (SAR) that could guide future drug design .

Chemical Reactions Analysis

Amide Hydrolysis

The propanamide group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives.

Reaction TypeConditionsProduct
Acidic HydrolysisHCl, heat3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
Basic HydrolysisNaOH, aqueous3-(4-oxoquinazolin-3(4H)-yl)propanamide sodium salt

Alkyne Reactions

The but-2-yn-1-yl group may undergo:

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) converts the alkyne to a saturated chain.

  • Cycloaddition : Potential for [2+2] or [4+2] cycloadditions with dienophiles under photochemical conditions.

Piperidine Ring Modifications

The piperidin-1-yl group can undergo:

  • Quaternization : Reaction with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Oxidation : Oxidative cleavage (e.g., with KMnO₄) to form carbonyl-containing derivatives.

Quinazoline Core Reactions

The 4-oxoquinazolin-3(4H)-yl moiety may participate in:

  • Nucleophilic Substitution : At the 3-position (if activated), though steric hindrance may limit reactivity.

  • Reduction : Conversion of the keto group (4-oxo) to a methylene bridge using reductants like NaBH₄.

Stability and Degradation

The compound’s stability depends on:

  • Amide bond integrity : Susceptible to enzymatic hydrolysis in biological systems .

  • Alkyne stability : Resistant to hydrolysis but reactive in cycloadditions.

  • Piperidine ring : Stable under neutral conditions but prone to oxidation under harsh environments.

Analytical and Purification Methods

  • HPLC : Used for purity assessment and isolation.

  • NMR Spectroscopy : Critical for structural confirmation, particularly for the quinazoline and piperidine moieties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Activities

The following table summarizes key structural analogs, their modifications, and reported activities:

Compound Name / Identifier Core Structure Modifications Biological Activity / Target Key Reference in Evidence
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Acetamide linker; chlorinated quinazolinone; phenyl group InhA inhibitor (antitubercular)
(E)-N-(3-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one-5-yl)-3-(piperidin-1-yl)propanamide Hybrid indolin-2-one/nitroimidazole; piperidinyl-propanamide linker Anticancer (potent inhibitor of drug-resistant cells)
(S)-3-Amino-N-(3-(N-(1-(4-(2-aminoethyl)piperidin-1-yl)-3-(3-carbamimidoylphenyl)-1-oxopropan-2-yl)sulfamoyl)phenyl)propanamide Piperidinyl-propanamide with sulfamoyl and carbamimidoyl groups Matriptase inhibitor (anticancer)
N-(1-Benzylpiperidin-4-yl)-3-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxoquinazolin-3-yl)propanamide Benzylpiperidine; dioxoquinazolinyl-propanamide with pyrazole Undisclosed (structural similarity suggests kinase or protease targeting)
Target Compound : 3-(4-Oxoquinazolin-3(4H)-yl)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)propanamide Quinazolinone; alkyne-linked piperidinyl-propanamide Inferred: Potential enzyme inhibition (e.g., InhA, matriptase) or antimicrobial activity

Key Structural and Functional Differences

Quinazolinone vs. Heterocyclic Cores: The target compound’s 4-oxoquinazolin-3(4H)-yl core is structurally distinct from indolin-2-one (in ) or triazinoquinazolinones (). Quinazolinones are associated with broader enzyme inhibition, while indolin-2-one/nitroimidazole hybrids prioritize anticancer activity .

Piperidine Substituents :

  • The 4-(piperidin-1-yl)but-2-yn-1-yl group may improve membrane permeability over bulkier substituents (e.g., benzylpiperidine in ) . Piperidine’s basicity could also facilitate lysosomal trapping or pH-dependent target engagement.

Amide vs. Sulfonamide Linkages :

  • The propanamide bridge in the target compound contrasts with sulfonamide linkers in . Amides generally exhibit better metabolic stability but lower acidity, which may influence binding kinetics .

Research Findings and Implications

Enzyme Inhibition Potential: The quinazolinone core is critical for binding to enoyl-acyl carrier protein reductase (InhA) in tuberculosis therapy, as seen in . The target compound’s lack of chlorine substituents (compared to ’s most active analog) may reduce toxicity but require optimization for potency.

Antimicrobial Activity :

  • Piperidinyl-propanamide derivatives in exhibit IC50 values against S. aureus (e.g., 2.4 ± 0.10 µM for compound 7a). The target compound’s alkyne linker may enhance penetration through bacterial biofilms .

Anticancer Applications :

  • ’s hybrid structure shows that piperidinyl-propanamide linkers synergize with nitroimidazole groups to overcome drug resistance. The target compound’s lack of a nitro group may shift its mechanism toward kinase or protease inhibition .

Q & A

Q. Example Reaction Scheme :

4-Oxoquinazoline + Propargyl bromide → Propargyl-substituted intermediate  
Intermediate + Piperidine → Target compound (via nucleophilic substitution)  

What spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

Basic Research Question
Critical techniques include:

  • 1H/13C NMR : Peaks at δ 8.4–6.9 ppm (aromatic protons), δ 3.2 ppm (piperidine CH2), and δ 2.42 ppm (methyl groups) confirm structural motifs. Carbonyl signals appear at ~170 ppm .
  • Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z 466 [M+H]+ validates the molecular weight .
  • IR Spectroscopy : Bands at 1725 cm⁻¹ (C=O stretch) and 1555 cm⁻¹ (C=N stretch) confirm functional groups .

Q. Table 1: Representative Spectral Data for Analogues

TechniqueKey ObservationsReference
1H NMR (400 MHz)δ 12.1 (-NH), δ 6.35 (-CH alkyne)
ESI-MSm/z 466 [M+H]+
IR1725 cm⁻¹ (C=O), 1555 cm⁻¹ (C=N)

How can researchers optimize reaction conditions to improve synthetic yield?

Advanced Research Question
Optimization strategies include:

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, a Central Composite Design (CCD) identified optimal conditions for quinazolinone cyclization (e.g., 80°C, DMF, 12 hours) .
  • Catalyst Screening : Pd/C or CuI enhances coupling efficiency in alkyne-amine reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Case Study : A 30% yield increase was achieved by adjusting the alkyne-piperidine coupling step from room temperature to 60°C in DMF .

How should researchers address conflicting biological activity data across quinazolinone derivatives?

Advanced Research Question
Divergent results (e.g., anticancer vs. antimicrobial activity) require:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, electron-withdrawing groups (e.g., -Cl) on the quinazolinone ring enhance anticancer activity (IC50 = 8.2 µM in MDA-MB-231 cells), while bulky piperidine groups reduce solubility, affecting bioavailability .
  • Dose-Response Curves : Validate activity thresholds using MTT assays with triplicate measurements .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target proteins (e.g., TACE for anticancer activity) .

What computational methods aid in predicting reactivity and stability of intermediates?

Advanced Research Question

  • Quantum Chemical Calculations : Density Functional Theory (DFT) calculates transition-state energies to identify rate-limiting steps. For example, alkyne-amine coupling has a ΔG‡ of 25.3 kcal/mol, suggesting mild heating is sufficient .
  • Reaction Path Search : Tools like GRRM predict intermediate stability. The enol tautomer of 4-oxoquinazoline is more reactive than the keto form .
  • Machine Learning : Train models on PubChem data to predict optimal reaction conditions (e.g., solvent selection) .

How does the piperidinylbutynyl group influence pharmacokinetic properties?

Advanced Research Question

  • Lipophilicity : The piperidine and alkyne groups increase logP (predicted logP = 2.8), enhancing blood-brain barrier permeability but reducing aqueous solubility .
  • Metabolic Stability : Piperidine’s cyclic amine resists oxidation, prolonging half-life (t1/2 = 4.7 hours in liver microsomes) .
  • Synthetic Challenges : Steric hindrance from the butynyl spacer complicates purification; reverse-phase HPLC with C18 columns is recommended .

What strategies mitigate solubility issues during in vitro assays?

Advanced Research Question

  • Co-Solvent Systems : Use DMSO-PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate esters at the quinazolinone carbonyl group, improving aqueous solubility by 10-fold .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size = 150 nm, PDI < 0.2) to enhance cellular uptake .

How are reaction mechanisms validated for novel synthetic pathways?

Advanced Research Question

  • Isotopic Labeling : 13C-labeled quinazolinone tracks carbonyl group participation in cyclization .
  • Kinetic Studies : Monitor intermediate formation via in situ FTIR. For example, the propargyl intermediate appears at 2100 cm⁻¹ (C≡C stretch) .
  • Trapping Experiments : Add TEMPO to detect radical intermediates in Cu-catalyzed couplings .

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